4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine
Description
Properties
IUPAC Name |
4-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-14-8(10)12-7(13-14)5-2-3-11-6(9)4-5/h2-4H,1H3,(H2,9,11)(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQYYSWONRJFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC(=NC=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Multistep Reaction Pathways
Research indicates that the synthesis typically begins with pyridine derivatives, particularly pyridine-3-sulfonamides, which serve as precursors. These compounds undergo a series of reactions involving the formation of N-cyanoimido derivatives, followed by hydrazine-mediated cyclization to form the triazole ring.
Preparation of Pyridine-3-sulfonamides: Starting from primary pyridine-3-sulfonamides, these are synthesized via sulfonation of pyridine derivatives, often using chlorosulfonyl derivatives or direct sulfonation methods.
Formation of N′-cyano-N-[(pyridin-3-yl)sulfonyl]carbamimidothioates: These intermediates are prepared by reaction of pyridine-3-sulfonamides with dimethyl N-cyanoiminodithiocarbonate in boiling acetone in the presence of anhydrous potassium carbonate.
Hydrazine-mediated cyclization: The key step involves reacting the methyl N′-cyano-N-[(pyridin-3-yl)sulfonyl]carbamimidothioates with hydrazine hydrate in boiling acetonitrile or ethanol, leading to the formation of the 5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine derivative.
One-Pot Synthesis Approaches
A notable method involves a one-pot synthesis starting from aminoguanidine hydrogen carbonate, isonicotinic acid, and hydrochloric acid, which directly yields the hydrochloride salt of the compound. This approach simplifies the process by combining multiple steps into a single reaction vessel, reducing purification steps and improving overall efficiency.
Reaction Conditions and Reagents
| Step | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Pyridine sulfonamide synthesis | Chlorosulfonyl derivatives or direct sulfonation | Various | Reflux or room temperature | Variable | Starting material for subsequent steps |
| Formation of N′-cyano derivatives | Dimethyl N-cyanoiminodithiocarbonate | Acetone | Boiling, reflux | Moderate | Key intermediate formation |
| Cyclization to triazole | Hydrazine hydrate | Acetonitrile or ethanol | Reflux | 40–69% | Final step for triazole ring formation |
| One-pot synthesis | Aminoguanidine, isonicotinic acid, HCl | Aqueous | Room temperature to reflux | High | Simplified, direct synthesis |
Research Findings and Optimization
Yield Optimization: The yields of the hydrazine cyclization step vary between 40-69%, with optimization of reaction time, temperature, and reagent ratios improving efficiency.
Stability of Intermediates: Potassium salts of intermediates are generally stable and can be isolated directly at pH 7, whereas protonated forms require stronger acidification (pH 1-2 with hydrochloric acid) for isolation.
Alternative Routes: The synthesis of the compound via direct one-pot methods from aminoguanidine and isonicotinic acid simplifies the process, reducing the number of steps and purification stages, which is advantageous for large-scale production.
Summary of Key Preparation Methods
| Method Type | Description | Advantages | Limitations |
|---|---|---|---|
| Multistep Synthesis | Sequential reactions starting from pyridine sulfonamides | High control over intermediates | Longer process, multiple purification steps |
| One-pot Synthesis | Combined reaction of aminoguanidine, isonicotinic acid, and HCl | Simplified, efficient | Less control over intermediate purity |
| Hydrazine Cyclization | Reaction of N′-cyano derivatives with hydrazine | Moderate to good yields | Requires careful control of reaction conditions |
Chemical Reactions Analysis
Types of Reactions
4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine exhibit notable antimicrobial properties. For instance, studies have shown that triazole compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has been explored for its anticancer potential. Triazole derivatives have been reported to interfere with cancer cell proliferation and induce apoptosis in specific cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in the cell cycle and DNA replication .
Enzyme Inhibition
The compound's ability to inhibit enzymes such as kinases has been studied extensively. Kinase inhibitors are crucial in cancer therapy as they can block pathways that promote tumor growth. The 1,2,4-triazole moiety is particularly effective in binding to the active sites of these enzymes due to its nitrogen-rich structure .
Agricultural Applications
Fungicides
this compound has shown promise as a fungicide. Its triazole structure is known for its efficacy against a range of fungal pathogens affecting crops. This compound can disrupt the biosynthesis of ergosterol, a vital component of fungal cell membranes, thereby inhibiting fungal growth .
Plant Growth Regulators
Research suggests that triazole compounds can act as plant growth regulators. They may enhance crop yield by modulating plant hormonal pathways and improving stress resistance against environmental factors such as drought and salinity .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods involving the reaction of pyridine derivatives with triazole moieties. Various derivatives have been synthesized to enhance its biological activity and selectivity towards specific targets.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study demonstrated that a series of triazole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The structure–activity relationship (SAR) indicated that modifications at the amino group enhanced potency .
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that certain derivatives of this compound significantly reduced cell viability through apoptosis induction mechanisms. The findings suggest potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine with structurally analogous triazole-pyridine derivatives, highlighting key structural and functional differences:
Key Structural and Functional Insights:
Substituent Effects :
- The methyl group in the target compound may enhance metabolic stability compared to bulkier substituents like isopropyl () but could reduce binding affinity in hydrophobic pockets .
- Sulfanyl groups in derivatives introduce sulfur-based interactions (e.g., hydrogen bonding or metal coordination), which are absent in the target compound .
Pyridine Position and Bioactivity :
- Pyridin-2-amine (target compound) vs. pyridin-4-yl (): The 2-amine group may improve solubility via hydrogen bonding, whereas pyridin-4-yl analogs prioritize π-π stacking interactions .
Alkylsulfanyl derivatives () highlight the role of substituent flexibility in optimizing pharmacokinetic properties .
Biological Activity
4-(5-Amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine is a heterocyclic compound that belongs to the triazole family. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activities, including anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C8H10N6
- Molecular Weight : 194.21 g/mol
- CAS Number : Not explicitly listed but can be derived from its components.
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted that specific triazole derivatives exhibited IC50 values against colon carcinoma HCT-116 cells ranging from 6.2 μM to 43.4 μM for different substitutions .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line | IC50 Value (μM) |
|---|---|---|
| Triazole A | HCT-116 (Colon Carcinoma) | 6.2 |
| Triazole B | T47D (Breast Cancer) | 27.3 |
| Triazole C | MCF-7 (Breast Cancer) | Significant |
Enzyme Inhibition
Triazole compounds are also known for their ability to inhibit various enzymes. For example, the inhibition of acetylcholinesterase (AChE) has been noted in triazole derivatives, suggesting potential applications in treating neurological disorders such as Alzheimer's disease .
Table 2: Enzyme Inhibition by Triazole Compounds
| Compound Name | Enzyme Target | Inhibition Type |
|---|---|---|
| Triazole D | Acetylcholinesterase | Competitive |
| Triazole E | Carbonic Anhydrase | Non-competitive |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The triazole ring is known to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to target proteins.
Case Studies
- Study on Anticancer Properties : A recent investigation into the anticancer effects of triazole derivatives showed that modifications on the triazole ring significantly affected their biological activity. The study concluded that introducing different substituents could enhance cytotoxicity against specific cancer cell lines .
- Enzyme Inhibition Analysis : Another research focused on the enzyme inhibitory potential of triazoles indicated that certain derivatives could effectively inhibit AChE with IC50 values comparable to known inhibitors like donepezil .
Q & A
Q. What are the established synthetic routes for 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of the triazole and pyridine rings. A common approach involves:
- Step 1 : S-Alkylation of a triazole-thiol precursor (e.g., 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol) with methyl iodide in an alkaline methanol medium at room temperature .
- Step 2 : Purification via column chromatography and characterization using H-NMR and C-NMR to confirm the substitution pattern and amine functionality.
- Key intermediates : The thiol precursor and alkyl halide derivatives must be rigorously characterized by mass spectrometry and elemental analysis to ensure purity .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H-NMR resolves aromatic protons (pyridine ring: δ 7.5–8.5 ppm) and methyl groups (triazole-CH: δ 3.0–3.5 ppm). C-NMR identifies sp carbons in the triazole (δ 150–160 ppm) and pyridine (δ 120–140 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 232.09 for CHN) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?
- Methodological Answer : Contradictions often arise from regioisomeric byproducts or tautomeric equilibria in the triazole ring. Strategies include:
- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to distinguish between 1,2,4-triazole tautomers .
- X-ray Crystallography : Defines the solid-state structure unambiguously. SHELXL software refines crystallographic data to resolve bond-length ambiguities (e.g., triazole N–N vs. N–C bonds) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental data .
Q. What experimental design principles apply to optimizing the compound’s bioactivity in kinase inhibition studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, sulfonamides) at the pyridine C-4 position to enhance binding to kinase ATP pockets. For example, replacing the methyl group with a cyclopropane carboxamide improves selectivity for JAK3 (IC = 27 nM) .
- Enantiomeric Separation : Use chiral chromatography (Chiralpak IA column) or enzymatic resolution to isolate active enantiomers (e.g., TT001 vs. TT002 in stress-response modulation) .
- Biochemical Assays : Measure IC values via fluorescence polarization (for AKT) or radiometric assays (for JAK3) .
Q. How can crystallization conditions be tailored to improve the compound’s stability for X-ray studies?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with slow diffusion of anti-solvents (hexane, ether).
- pH Control : Maintain neutral pH to stabilize the amino group on the pyridine ring.
- Additives : Co-crystallize with heavy atoms (e.g., Eu(III)) for phasing. SHELXD and SHELXE pipelines automate phase determination in SHELX programs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
